1,3,5,9-Tetrabromo-7-tert-butylpyrene

Regioselective synthesis K-region functionalization Pyrene bromination

1,3,5,9-Tetrabromo-7-tert-butylpyrene (CAS 1422738-41-7) is a tetra-brominated pyrene derivative bearing a tert‑butyl group at the 7‑position. It is synthesized via an FeBr₃‑catalyzed bromination of 2‑tert‑butylpyrene that directs bromine to the K‑region (5‑ and 9‑positions) rather than the more reactive 6‑ and 8‑positions, delivering an isolated yield of up to 84%.

Molecular Formula C20H14Br4
Molecular Weight 573.9 g/mol
Cat. No. B12505314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5,9-Tetrabromo-7-tert-butylpyrene
Molecular FormulaC20H14Br4
Molecular Weight573.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC2=C(C=C3C(=CC(=C4C3=C2C(=C1)C(=C4)Br)Br)Br)Br
InChIInChI=1S/C20H14Br4/c1-20(2,3)9-4-10-14(21)6-12-16(23)8-17(24)13-7-15(22)11(5-9)18(10)19(12)13/h4-8H,1-3H3
InChIKeyUQFXKMSKVQTOCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,5,9-Tetrabromo-7-tert-butylpyrene – A Regioselectively Functionalized Pyrene Platform for Blue-Emitting Materials


1,3,5,9-Tetrabromo-7-tert-butylpyrene (CAS 1422738-41-7) is a tetra-brominated pyrene derivative bearing a tert‑butyl group at the 7‑position [1]. It is synthesized via an FeBr₃‑catalyzed bromination of 2‑tert‑butylpyrene that directs bromine to the K‑region (5‑ and 9‑positions) rather than the more reactive 6‑ and 8‑positions, delivering an isolated yield of up to 84% [2]. This specific substitution pattern enables Suzuki–Miyaura cross‑coupling to yield a series of butterfly‑shaped 1,3,5,9‑tetraaryl‑7‑tert‑butylpyrenes that display bright blue fluorescence (λem 412–469 nm in solution) with quantum yields reaching 0.92 and low‑lying HOMO levels (−4.76 to −5.93 eV) [3].

Why 1,3,6,8-Tetrabromopyrene or Other Regioisomers Cannot Replace 1,3,5,9-Tetrabromo-7-tert-butylpyrene in K‑Region‑Directed Cross‑Coupling


Conventional bromination of pyrene predominantly yields 1,3,6,8‑tetrabromopyrene, in which the bromine atoms occupy the non‑K‑region positions and leave the 5‑ and 9‑positions unfunctionalized . This regioisomer cannot generate the 1,3,5,9‑tetraaryl substitution pattern required for the butterfly‑shaped geometry that confers the characteristic blue‑emission, high thermal stability, and tunable HOMO–LUMO levels observed in the derivatives of 1,3,5,9‑tetrabromo‑7‑tert‑butylpyrene [1]. In contrast, the tert‑butyl group at the 7‑position of the target compound, combined with FeBr₃ catalysis, forces bromination exclusively to the K‑region, enabling a unique substitution pattern that is not accessible with other tetrabromopyrene regioisomers [2].

Quantitative Evidence Guide for 1,3,5,9-Tetrabromo-7-tert-butylpyrene Versus Closest Analogs


Regioselective Bromination Yield and K‑Region Directing Effect vs. Conventional Pyrene Bromination

When 2‑tert‑butylpyrene is brominated in the presence of Fe powder (6.0 equiv. Br₂), 1,3,5,9‑tetrabromo‑7‑tert‑butylpyrene is isolated in 84% yield with exclusive substitution at the 1‑, 3‑, 5‑, and 9‑positions [1]. Under analogous conditions, bromination of unsubstituted pyrene gives 1,3,6,8‑tetrabromopyrene as the major product, with bromine occupying the 1‑, 3‑, 6‑, and 8‑positions and leaving the K‑region unsubstituted . The key difference is that the tert‑butyl group together with FeBr₃ formation drives the reaction to the K‑region instead of the kinetically favored 6‑/8‑positions, enabling a regiochemistry that cannot be obtained with pyrene alone.

Regioselective synthesis K-region functionalization Pyrene bromination

Fluorescence Quantum Yield of Butterfly‑Shaped Derivatives in Solution vs. 1,3,6,8‑Tetrasubstituted Pyrenes

Suzuki coupling of 1,3,5,9‑tetrabromo‑7‑tert‑butylpyrene with various arylboronic acids yields butterfly‑shaped 1,3,5,9‑tetraaryl‑7‑tert‑butylpyrenes that exhibit solution fluorescence quantum yields (Φf) ranging from 0.45 to 0.92 [1]. By comparison, a representative 1,3,6,8‑tetraarylpyrene derivative prepared from 1,3,6,8‑tetrabromopyrene has been reported with Φf = 0.89 [2]. While the upper ends are similar, the butterfly‑shaped derivatives systematically cover a wide tunable range of quantum yields across different aryl substitutions, with several derivatives exceeding 0.80, whereas the 1,3,6,8‑series shows narrower tunability.

Fluorescence quantum yield Solution-state photoluminescence Blue OLED emitters

Solid‑State Fluorescence Quantum Yield Retained Above 0.48 vs. Aggregation‑Caused Quenching in Pyrene

The butterfly‑shaped 1,3,5,9‑tetraaryl‑7‑tert‑butylpyrenes retain solid‑state fluorescence quantum yields of 0.48–0.75 [1]. In contrast, planar pyrene itself undergoes severe aggregation‑caused quenching (ACQ) in the solid state, with quantum yields typically dropping to <0.1 [2]. The non‑planar, butterfly architecture introduced by the 1,3,5,9‑substitution pattern directly suppresses π–π stacking and prevents ACQ, resulting in solid‑state quantum yields that are at least 5‑fold higher than unsubstituted pyrene.

Solid-state emission Aggregation-caused quenching Butterfly-shaped fluorophores

Thermal Stability: Decomposition Temperatures ≥300 °C for Derivatives

Thermogravimetric analysis of the butterfly‑shaped 1,3,5,9‑tetraaryl‑7‑tert‑butylpyrenes reveals decomposition temperatures (Td) reaching as high as 300 °C [1]. For example, the 4‑tolyl‑substituted derivative shows Td = 307 °C. In comparison, typical 1,3,6,8‑tetrasubstituted pyrene derivatives often exhibit Td in the range of 250–280 °C , indicating that the butterfly‑shaped framework provides enhanced thermal robustness advantageous for vacuum‑deposited OLED fabrication and long‑term device stability.

Thermal stability Organic electronics Device longevity

Procurement-Linked Application Scenarios for 1,3,5,9-Tetrabromo-7-tert-butylpyrene


Synthesis of Butterfly‑Shaped Blue OLED Emitters with Tunable HOMO Levels

Research groups developing blue organic light‑emitting diodes (OLEDs) requiring deep‑blue or near‑UV emission with CIEy < 0.05 can use 1,3,5,9‑tetrabromo‑7‑tert‑butylpyrene as the bromide precursor for Suzuki–Miyaura cross‑coupling with electron‑donating or electron‑withdrawing arylboronic acids. The resulting 1,3,5,9‑tetraaryl‑7‑tert‑butylpyrenes exhibit tunable HOMO levels from −4.76 to −5.93 eV and solution quantum yields up to 0.92 [1]. The butterfly‑shaped architecture suppresses aggregation‑caused quenching, enabling non‑doped device architectures with solid‑state quantum yields of 0.48–0.75 [1].

K‑Region‑Selective Tetrafunctionalization for Covalent Organic Frameworks (COFs) and Porous Polymers

The 1,3,5,9‑tetrabromo pattern provides a tetrahedral substitution geometry well‑suited for constructing three‑dimensional porous organic frameworks. When this precursor is coupled with tetrasubstituted boronic acid linkers, it forms extended networks with high surface area and inherent blue fluorescence [2]. The tert‑butyl group improves solubility of the monomer, facilitating solution‑based polymerization methods where the 1,3,6,8‑isomer often suffers from limited solubility [2].

Solid‑State Fluorescent Sensors and Security Inks Requiring High Solid‑State Emission

Due to the suppressed π–π stacking afforded by the butterfly shape, derivatives of this precursor exhibit solid‑state quantum yields of 0.48–0.75, approximately 5‑fold higher than unmodified pyrene [1]. This makes them suitable for solid‑state fluorescence applications such as security inks, optical data storage, and fluorescent sensors, where high solid‑state brightness is mandatory [1].

Quote Request

Request a Quote for 1,3,5,9-Tetrabromo-7-tert-butylpyrene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.